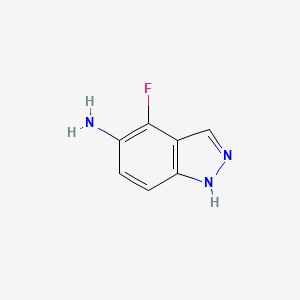

4-fluoro-1H-indazol-5-amine

Description

Significance of Indazole Scaffolds as Privileged Structures in Medicinal Chemistry and Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and its capacity to interact with a wide array of biological targets, making it an invaluable framework in drug discovery. nih.gov The structural versatility and favorable physicochemical properties of indazoles have led to their incorporation into numerous therapeutic agents across various disease areas. smolecule.comresearchgate.net

Indazole-containing derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and anti-HIV properties. smolecule.comresearchgate.net This has resulted in at least 43 indazole-based compounds entering clinical trials or receiving approval for clinical use. smolecule.comacs.org A key reason for their success is that the indazole nucleus can act as a bioisostere for other important chemical motifs, such as phenol (B47542) and indole (B1671886). acs.org This substitution can lead to improved metabolic stability and better pharmacokinetic profiles compared to the original molecule. acs.org

The indazole scaffold is particularly prominent in the development of protein kinase inhibitors, a critical class of drugs for cancer therapy. acs.orgrsc.org The nitrogen atoms in the pyrazole ring of indazole can form crucial hydrogen bond interactions with the hinge region of kinase active sites, a common binding pattern for many inhibitors. acs.orgmdpi.com This has led to the successful development of several FDA-approved kinase inhibitors that feature the indazole core, demonstrating its importance in modern oncology. sigmaaldrich.com

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Use | Target(s) |

| Axitinib | Renal Cell Carcinoma | VEGFR, PDGFR, c-KIT |

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | VEGFR, PDGFR, FGFR, c-KIT |

| Entrectinib | ROS1-positive Non-Small Cell Lung Cancer, NTRK fusion-positive Solid Tumors | TRK A/B/C, ROS1, ALK |

| Niraparib | Ovarian, Fallopian Tube, and Peritoneal Cancer | PARP Inhibitor |

| Granisetron | Nausea and Vomiting (Chemotherapy-induced) | 5-HT3 Receptor Antagonist |

| Benzydamine | Pain and Inflammation (local) | Anti-inflammatory |

This table contains representative examples and is not exhaustive.

Overview of 4-Fluoro-1H-indazol-5-amine: A Key Indazole Derivative in Academic Inquiry

Within the vast library of indazole derivatives, substituted variants serve as critical building blocks for the synthesis of complex therapeutic agents. This compound is one such compound, valued in research and development as a key synthetic intermediate. chemshuttle.com Its structure combines the privileged indazole scaffold with two strategically placed functional groups: a fluorine atom and an amine group.

The fluorine atom, an electron-withdrawing group, can significantly influence a molecule's properties, including its metabolic stability, binding affinity to target proteins, and lipophilicity. The amine group provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular libraries to explore structure-activity relationships (SAR). rsc.org

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 935250-69-4 |

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| IUPAC Name | This compound |

| Synonyms | 5-Amino-4-fluoro-1H-indazole |

Data sourced from Sigma-Aldrich sigmaaldrich.com and AccelaChem. nih.gov

While detailed studies focusing exclusively on this compound are not prevalent, its significance is demonstrated by its use as a precursor in the synthesis of advanced compounds. The strategic placement of the fluoro and amino groups on the indazole core is a recurring theme in medicinal chemistry for enhancing potency and selectivity. For instance, research into inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase, a target for inflammatory diseases, identified 3-amino-5-fluoroindazole as a key fragment that led to the development of GSK583, a highly potent and selective inhibitor. acs.org This highlights the value of the fluoro-amino-indazole motif in optimizing kinase inhibitors.

Furthermore, studies have shown the importance of fluorine substitution in the anticancer activity of indazole derivatives. In one study, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated potent anti-proliferative activity against human colorectal cancer cells, with the fluoro group being noted as important for its efficacy. rsc.org Similarly, another research effort found that a 4-fluoro substituent on a phenyl ring attached to an indazole core was crucial for activity against Hep-G2 cancer cells. mdpi.com These examples underscore the utility of fluorinated amino indazoles, such as this compound, as foundational scaffolds in the academic and industrial pursuit of novel therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTXXRHGYLNFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670344 | |

| Record name | 4-Fluoro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935250-69-4 | |

| Record name | 4-Fluoro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 1h Indazol 5 Amine and Its Derivatives

Established Synthetic Routes for Substituted Indazoles

The construction of the indazole bicyclic system is a foundational step in the synthesis of derivatives like 4-fluoro-1H-indazol-5-amine. Various methods have been established, often relying on cyclization reactions of appropriately substituted benzene (B151609) precursors.

Hydrazine-mediated cyclization is a cornerstone for the synthesis of the indazole ring system. This approach typically involves the reaction of a hydrazine (B178648) species with a benzene derivative containing ortho-substituents that can react to form the pyrazole (B372694) ring.

One common strategy involves the condensation of o-fluorobenzaldehydes with hydrazine. nih.gov This reaction has been developed into a practical method for preparing various indazole compounds. nih.govchemicalbook.com For instance, reacting a substituted 2-fluorobenzaldehyde (B47322) with hydrazine hydrate (B1144303) at reflux temperatures leads to the formation of the corresponding 1H-indazole. chemicalbook.com A competitive side reaction, the Wolf-Kishner reduction of the aldehyde, can be minimized by first converting the aldehyde to an O-methyloxime before condensation with hydrazine. nih.gov

Another powerful application of this methodology is in the synthesis of 3-aminoindazoles. These are often prepared through the reaction of 2-halobenzonitriles with hydrazine. For example, 7-bromo-4-chloro-1H-indazol-3-amine can be synthesized from 2-bromo-5-chloro-2-fluorobenzonitrile and hydrazine. nih.gov Similarly, reacting 2,6-dichlorobenzonitrile (B3417380) with hydrazine hydrate is a known route to produce 4-chloro-1H-indazol-3-amine. nih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr) pathway where hydrazine displaces one of the ortho-halogens, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring. nih.gov

Intramolecular C-H amination of hydrazones, often promoted by transition metals like copper, also provides an efficient route to 1H-indazoles under mild conditions. researchgate.net A patent describes a three-step synthesis for 5-bromo-4-fluoro-1H-indazole, a close analog of the title compound, which utilizes a key ring-closure reaction as part of the sequence. google.com

Controlling the position of substituents on the indazole core (regioselectivity) is critical for accessing specific isomers with desired properties. Regioselectivity can be achieved either during the construction of the ring or through the selective functionalization of a pre-formed indazole.

In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, regioselectivity is a key challenge. nih.gov A successful approach involves the regioselective bromination of 2,6-dichlorobenzonitrile to install the bromine at the desired position prior to the cyclization step with hydrazine. nih.gov This ensures the final product has the correct substitution pattern. Direct bromination of the 4-chloro-1H-indazol-3-amine core often leads to the undesired regioisomer as the major product. nih.gov

Regioselective alkylation of the indazole nitrogen atoms (N1 vs. N2) is also a significant area of study. The direct alkylation of indazoles can lead to a mixture of N1 and N2 isomers. connectjournals.com However, methods using trialkyl orthoformates have been developed for the regioselective synthesis of 2-alkyl-2H-indazoles. connectjournals.com The reaction's outcome can be controlled by temperature, with kinetic control favoring the N2 product and thermodynamic control favoring the more stable N1 product. connectjournals.com Other metal-mediated approaches have also been developed for the high-yielding, regioselective synthesis of 2H-indazoles. rsc.org

Furthermore, regioselective functionalization of the benzene portion of the indazole ring has been achieved. For example, a direct and efficient method for the regioselective C7-bromination of 4-substituted 1H-indazoles has been reported, providing a key intermediate for further diversification. nih.govrsc.org

Functionalization and Derivatization Strategies for Indazole Scaffolds

Once the indazole core is synthesized, it can be further modified to introduce a wide range of functional groups. These transformations are essential for creating libraries of compounds for structure-activity relationship studies.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of heterocyclic compounds, including indazoles. The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organoboron species and a halide, is particularly prevalent. nih.govrsc.org

This method has been successfully applied to the C7 position of the indazole ring. Following regioselective bromination, 7-bromo-4-substituted-1H-indazoles can be coupled with various aryl and heteroaryl boronic acids. nih.govrsc.org These reactions are typically performed using a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ and a base like K₂CO₃, yielding a series of C7-arylated indazoles in moderate to good yields. nih.gov

The C3 position of the indazole ring can also be functionalized using Suzuki-Miyaura coupling. mdpi.com Starting from 3-iodo-1H-indazole, coupling with different organoboronic acids can be achieved using various palladium catalysts, including ferrocene-based complexes, which have shown high catalytic output. mdpi.com The reaction mechanism is widely accepted to proceed through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com

| Indazole Substrate | Boronic Acid Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, Dioxane/H₂O, 100°C | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 78 | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-nitrobenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, Dioxane/H₂O, 100°C | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-nitrobenzenesulfonamide | 71 | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | thiophen-3-ylboronic acid | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, Dioxane/H₂O, 100°C | 4-methyl-N-(7-(thiophen-3-yl)-1H-indazol-4-yl)benzenesulfonamide | 75 | nih.gov |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | thiophen-2-ylboronic acid | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃, Dioxane/H₂O, 100°C | 4-methyl-N-(7-(thiophen-2-yl)-1H-indazol-4-yl)benzenesulfonamide | 80 | nih.gov |

| 3-iodo-1H-indazole | phenylboronic acid | PdCl₂(dppf), K₂CO₃, BMImBF₄, 110°C | 3-phenyl-1H-indazole | 92 | mdpi.com |

| 3-iodo-1H-indazole | (4-fluorophenyl)boronic acid | PdCl₂(dppf), K₂CO₃, BMImBF₄, 110°C | 3-(4-fluorophenyl)-1H-indazole | 89 | mdpi.com |

The introduction of nitrogen-containing functional groups onto the indazole scaffold is a key transformation for creating compounds with potential pharmaceutical applications. Various methods for the amination of indazoles have been developed.

Direct C-H amination has emerged as an efficient and atom-economical strategy. The C3 position of 2H-indazoles can be aminated using a range of primary and secondary aliphatic amines, as well as azoles. acs.org This transformation can be achieved using organophotoredox catalysis under mild, metal- and oxidant-free conditions at room temperature. acs.org Copper-catalyzed C3 amination of 2H-indazoles has also been reported, providing a route to complex indazole-containing structures under mild conditions. acs.orgnih.gov Furthermore, an electrochemical method for the C3 amination of 2H-indazoles has been developed, which avoids the need for metals or external oxidants and proceeds with high efficiency and broad substrate scope. rsc.org

As previously mentioned in the synthesis section, the construction of 3-aminoindazoles can be achieved directly through cyclization reactions involving hydrazine, which serves as the source of the N1, N2, and the 3-amino group. nih.gov

Hydroxymethylation, the addition of a -CH₂OH group, is a useful functionalization reaction for indazoles. This reaction typically occurs at one of the ring nitrogen atoms. The reaction of N-unsubstituted indazoles with formaldehyde (B43269) has been studied in detail. acs.orgnih.gov

In aqueous hydrochloric acid, indazole and its 4-, 5-, and 6-nitro derivatives react with formaldehyde to afford (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov This indicates a preference for substitution at the N1 position under these conditions. However, the 7-nitro-1H-indazole does not react, suggesting a strong electronic or steric influence from the C7-nitro group. nih.gov The mechanism involves the reaction between the neutral indazole tautomer and protonated formaldehyde. nih.gov The resulting N1-hydroxymethyl derivatives have been characterized extensively using NMR and X-ray crystallography. acs.orgnih.gov

Under different conditions, other products can be formed. For example, treating 6-nitroindazole (B21905) with formalin (an aqueous solution of formaldehyde) in methanolic hydrochloric acid was found to yield 1-methoxymethyl-6-nitroindazole, where the hydroxyl group has been etherified by the methanol (B129727) solvent. rsc.org

Formation of Schiff Bases and Other Condensation Products

The primary amino group at the C-5 position of the 4-fluoro-1H-indazole ring is a key functional group for condensation reactions. Its reaction with aldehydes and ketones under appropriate conditions leads to the formation of imines, commonly known as Schiff bases. This transformation is a fundamental step in the synthesis of more complex molecules and is widely used in medicinal chemistry to generate libraries of compounds for biological screening. nih.govmdpi.com

The general reaction involves the nucleophilic attack of the 5-amino group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding N-substituted imine. The reaction is typically catalyzed by an acid and often requires refluxing in a suitable solvent, such as ethanol. nih.govxiahepublishing.com

While direct examples involving this compound are not extensively detailed in the provided literature, the synthesis of Schiff bases from other amino-substituted heterocyclic compounds is well-established. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol readily reacts with various aromatic aldehydes to form the corresponding Schiff bases. nih.gov Similarly, hydrazones, which are analogous condensation products, are formed from the reaction of amines and carbonyl compounds. xiahepublishing.com The preparation of target imine compounds can be achieved through the interaction of an amino-functionalized heterocycle with the active carbonyl group of an aromatic aldehyde. researchgate.net This established reactivity pattern strongly suggests that this compound would undergo similar condensation reactions to produce a variety of Schiff bases.

Table 1: Examples of Aldehyd Reactants for Schiff Base Formation This table is illustrative and based on common reactants used for Schiff base synthesis with amino-heterocycles.

| Aldehyde Reactant | Potential Schiff Base Product Structure |

| Benzaldehyde | N-(phenylmethylene)-4-fluoro-1H-indazol-5-amine |

| 4-Methoxybenzaldehyde | N-(4-methoxyphenylmethylene)-4-fluoro-1H-indazol-5-amine |

| 2,4-Dichlorobenzaldehyde | N-(2,4-dichlorophenylmethylene)-4-fluoro-1H-indazol-5-amine |

| Furfural | N-(furan-2-ylmethylene)-4-fluoro-1H-indazol-5-amine |

Introduction of Specific Substituents (e.g., Nitro, Aryl, Alkyl, Heterocyclic Groups)

The functionalization of the 4-fluoro-1H-indazole core can be achieved through the introduction of various substituents, which significantly modifies the molecule's physicochemical and biological properties. Substitutions can occur at the nitrogen atoms of the pyrazole ring (N-1 or N-2) or through derivatization of the 5-amino group.

Nitro Group: The introduction of a nitro group onto the indazole ring is a common strategy in the synthesis of pharmaceutical intermediates. For example, the synthesis of 1-aryl-5-nitro-1H-indazoles has been achieved through the reaction of 2-fluoro-5-nitro-substituted acetophenones or benzaldehydes with hydrazines, followed by cyclization. researchgate.net While this illustrates the stability of a nitro-substituted indazole core, direct nitration of this compound would require careful control of reaction conditions to avoid unwanted side reactions due to the activating nature of the amino group.

Aryl Group: Aryl substituents can be introduced at various positions. N-arylation, particularly at the N-1 position, is a common transformation. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is one method to produce N-phenyl-1H-indazoles. nih.gov Palladium-catalyzed cross-coupling reactions are also employed for the C-3 arylation of the indazole ring, demonstrating a versatile method for creating carbon-carbon bonds.

Alkyl Group: Alkylation typically occurs at the nitrogen atoms. For instance, derivatives such as 5-fluoro-1-methyl-1H-indazole are synthesized, indicating that the N-1 position is readily alkylated. drugbank.com The synthesis of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine further highlights that the N-1 position of the indazole ring can be selectively alkylated, in this case with a deuterated methyl group. nih.gov

Heterocyclic Groups: The 5-amino group serves as a handle for attaching various heterocyclic moieties via amide bond formation. Reaction of the amine with heterocyclic carboxylic acids or their activated derivatives (e.g., acid chlorides) can yield N-heterocyclic-carboxamides. This approach is demonstrated in the synthesis of N-(1-(4-fluorobenzyl)-1H-indol-5-yl)pyrazine-2-carboxamide, where a pyrazine (B50134) carboxamide is attached to the 5-amino group of an indole (B1671886) scaffold, a transformation directly analogous to potential reactions with this compound. nih.gov Furthermore, more complex structures containing linked heterocyclic systems, such as an imidazole (B134444) ring attached to the indazole core, have been synthesized. nih.gov

Table 2: Summary of Substitution Methodologies for Indazole Derivatives

| Substituent | Position(s) | Synthetic Method |

| Nitro | C5 | Cyclization of nitro-substituted precursors. researchgate.net |

| Aryl | N1, C3 | Copper-catalyzed N-arylation, Palladium-catalyzed C-H arylation. nih.govrsc.org |

| Alkyl | N1 | N-alkylation with alkyl halides. drugbank.comnih.gov |

| Heterocyclic | C5 (via Amine) | Amide coupling with heterocyclic carboxylic acids. nih.gov |

Yield Optimization and Scalability Considerations in Synthetic Protocols

The transition from laboratory-scale synthesis to large-scale industrial production necessitates robust, efficient, and economically viable synthetic protocols. For indazole derivatives, significant research has focused on optimizing reaction conditions to maximize yields and ensure scalability.

A key aspect of optimization involves the screening of solvents, reagents, and reaction temperatures. For example, in the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a related halogenated indazole, the cyclization step was optimized by evaluating various solvents. nih.gov It was found that 2-methyltetrahydrofuran (B130290) (2-MeTHF) was superior, in part because its water-immiscible nature facilitates product workup and solvent recycling. nih.gov The stoichiometry of reagents is also critical; in the same synthesis, adjusting the equivalents of hydrazine hydrate from 2 to 4 equivalents resulted in a significant increase in the conversion of the starting material, from less than 10% to over 98%. nih.gov

Purification is another critical consideration for scalability. While chromatographic purification is common in laboratory settings, it is often impractical and costly for large-scale production. Therefore, developing protocols that yield a product of high purity directly from the reaction or through simple crystallization is highly desirable. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a crystallization procedure using a methanol/water solvent system was developed to isolate the desired isomer in 50–56% yield and 96–98% purity without the need for column chromatography. nih.gov

Modern manufacturing techniques are also being applied to the synthesis of indazoles to improve efficiency and safety. Continuous-flow synthesis offers advantages over traditional batch processing, including better temperature control, enhanced safety for handling hazardous reagents, and the potential for higher throughput. The synthesis of 6-bromo-4-fluoro-1H-indazole was successfully optimized using a continuous-flow strategy, employing a Box-Behnken design to systematically investigate variables like temperature, residence time, and reagent amounts to achieve yields over 85%. researchgate.net Such methodologies provide a pathway for the efficient and controlled large-scale production of this compound and its derivatives. nih.govresearchgate.net

Table 3: Optimization Parameters for Indazole Synthesis

| Parameter | Factor | Optimized Condition/Result | Reference |

| Solvent | Cyclization Reaction | 2-MeTHF selected for high conversion and ease of recycling. | nih.gov |

| Reagent Stoichiometry | Hydrazine Hydrate | 4 equivalents afforded >98% conversion. | nih.gov |

| Purification | Isolation Method | Crystallization from MeOH/H₂O avoided chromatography, yielding 96-98% purity. | nih.gov |

| Process Technology | Manufacturing Method | Continuous-flow synthesis achieved >85% yield in a controlled manner. | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 1h Indazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-fluoro-1H-indazol-5-amine and its derivatives. Through various NMR techniques, detailed information about the molecular framework, electronic environment of nuclei, and connectivity of atoms can be obtained.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For indazole derivatives, the chemical shifts, coupling constants, and signal multiplicities of the aromatic protons are particularly informative for confirming the substitution pattern on the bicyclic ring system.

For this compound, the protons on the benzene (B151609) ring would exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The amino group at the C5 position would likely cause an upfield shift of the neighboring protons compared to an unsubstituted indazole, while the fluorine atom at C4 would induce characteristic splitting of the adjacent proton signals.

Interactive Data Table: Representative ¹H NMR Data for Indazole Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Reference |

| 1-(4-Fluorophenyl sulfonyl)-5-nitro-1H-indazole | CDCl₃ | Ar-H | 8.85 | s | - | |

| Ar-H | 8.46 | d | 4.0 | |||

| Ar-H | 8.33 | d | 8.7 | |||

| Ar-H | 8.23 | s | - | |||

| Ar-H | 7.44-7.84 | m | - | |||

| 4,6-Difluoro-3-methyl-1H-indazole | - | - | - | - | - | |

| 6,7-Difluoro-3-methyl-1H-indazole | - | - | - | - | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for characterizing the carbon framework of a molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the nature and position of substituents.

In fluorinated indazole derivatives, the carbon atoms directly bonded to fluorine exhibit a large one-bond C-F coupling constant, which is a characteristic feature in their ¹³C NMR spectra. For example, in the ¹³C NMR spectrum of 4-fluoroaniline, a related simple aromatic amine, the carbon attached to fluorine shows a doublet with a large coupling constant (¹JCF).

For this compound, the C4 carbon would be expected to appear as a doublet with a significant ¹JCF coupling. The chemical shifts of the other carbon atoms in the benzene ring would also be influenced by the fluorine and amino substituents. The C5 carbon, bonded to the amino group, would likely experience an upfield shift.

Interactive Data Table: Representative ¹³C NMR Data for Fluorinated Aromatic Compounds

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) | J (Hz) | Reference |

| 4-Fluoroaniline | CDCl₃ | C-F | 156.38 | d, J=235.2 | |

| C-NH₂ | 142.57 | d, J=2.0 | |||

| CH | 116.10 | d, J=7.6 | |||

| CH | 115.69 | d, J=22.4 | |||

| 3-Methyl-4,5,6,7-tetrafluoro-1H-indazole | - | - | - | - |

Multinuclear NMR for Isomer Discrimination (e.g., 1H- vs. 2H-Indazole Tautomers)

Indazole derivatives can exist as 1H- and 2H-tautomers. Multinuclear NMR spectroscopy, particularly ¹⁵N NMR, is a highly effective method for distinguishing between these isomers. The chemical shifts of the nitrogen atoms are significantly different in the two tautomeric forms.

Theoretical calculations and experimental data have shown that the ¹⁵N chemical shifts of the pyrazole (B372694) ring nitrogens can differ by more than 20 ppm between the benzenoid (1H) and quinonoid (2H) forms, providing an unambiguous assignment. For instance, in a study of indazole N1-oxide derivatives, the ¹⁵N resonances of the N1 nitrogen were found to be more shielded compared to the corresponding deoxygenated indazole. While specific multinuclear NMR data for this compound is not available, these principles would apply in distinguishing its potential tautomers.

Mass Spectrometry (MS) Techniques (e.g., HRMS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, HRMS would be used to confirm its elemental composition of C₇H₆FN₃. The fragmentation pattern observed in the mass spectrum can also provide structural information. For example, the high-resolution mass spectrum of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole was instrumental in its characterization. The fragmentation of indazole derivatives often involves the loss of small molecules like N₂ or HCN from the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amino group, the N-H bond of the indazole ring, C-F bond, and the aromatic C-H and C=C bonds. In the IR spectrum of a related compound, 1-(4-fluorophenyl sulfonyl)-5-nitro-1H-indazole, characteristic peaks were observed for the aromatic C-H (3095 cm⁻¹), C=C (1684 cm⁻¹), NO₂ (1524 cm⁻¹), S=O (1340 cm⁻¹), and C-F (835 cm⁻¹) groups.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amine | N-H stretch | 3300-3500 (two bands for primary amine) |

| Indazole NH | N-H stretch | 3100-3300 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Fluoroaromatic | C-F stretch | 1100-1400 |

| Amine | N-H bend | 1550-1650 |

| Amine | C-N stretch | 1250-1350 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported in the searched literature, the structures of several related indazole derivatives have been determined. For example, the crystal structure of N-[(E)-Quinoxalin-2-ylmethylidene]-1H-indazol-5-amine reveals a nearly planar indazole ring system. In this derivative, weak intermolecular N—H⋯N hydrogen bonds link the molecules into zigzag chains. The crystal packing also exhibits π–π stacking interactions. Such intermolecular forces would also be expected to play a significant role in the crystal packing of this compound. The presence of the fluorine and amino groups could lead to the formation of N-H···F or N-H···N hydrogen bonds, influencing the solid-state architecture.

Biological Activity and Pharmacological Investigations of 4 Fluoro 1h Indazol 5 Amine and Its Analogs

Anti-proliferative and Anticancer Efficacy Studies

In Vitro Cell Line Assays

The anti-proliferative activity of various indazole derivatives has been evaluated against a panel of human cancer cell lines. These studies are crucial for determining the cytotoxic potential of these compounds and identifying which cancer types may be most susceptible to treatment.

One study detailed the synthesis of a series of 1H-indazole-3-amine derivatives and tested their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (HepG-2) cells. nih.gov Among the synthesized compounds, a piperazine-indazole derivative, compound 6o, demonstrated a particularly promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov This compound also showed significant selectivity, as its cytotoxicity against normal human embryonic kidney cells (HEK-293) was much lower (IC50 = 33.2 µM). nih.gov

Another investigation into indazol-pyrimidine hybrids revealed potent cytotoxic effects across multiple cancer cell lines. nih.gov For instance, compound 5f, an indazol-pyrimidine derivative, showed strong activity against MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer) cells, with IC50 values of 1.858 µM, 3.628 µM, and 1.056 µM, respectively. nih.gov These values were significantly lower than the reference drug, Staurosporine. nih.gov

The table below summarizes the in vitro anti-proliferative activities of selected indazole analogs against various cancer cell lines.

| Compound/Analog | Cell Line | Cancer Type | IC50 (µM) | Source |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.gov |

| Compound 6o | A549 | Lung Cancer | >40 | nih.gov |

| Compound 6o | PC-3 | Prostate Cancer | >40 | nih.gov |

| Compound 6o | HepG-2 | Hepatoma | >40 | nih.gov |

| Compound 5f | MCF-7 | Breast Cancer | 1.858 | nih.gov |

| Compound 5f | A549 | Lung Cancer | 3.628 | nih.gov |

| Compound 5f | Caco-2 | Colorectal Cancer | 1.056 | nih.gov |

| Compound 4b | A549 | Lung Cancer | 6.576 | nih.gov |

| Compound 5h | A549 | Lung Cancer | 1.378 | nih.gov |

| 7-Chloro-3-phenyl Derivative (3b) | C32 | Amelanotic Melanoma | 24.4 | mdpi.com |

| 7-Chloro-3-phenyl Derivative (3b) | A375 | Melanotic Melanoma | 25.4 | mdpi.com |

| CFI-401870 (TTK Inhibitor) | HCT116 | Colon Cancer | < 0.1 | nih.gov |

Mechanism of Action Investigations

Understanding the mechanism by which these compounds exert their anticancer effects is critical for their development as therapeutic agents. Research has focused on their ability to induce cell cycle arrest and modulate the expression of key proteins involved in cell survival and apoptosis.

A study on the indazole derivative, compound 6o, revealed that it induces apoptosis and affects the cell cycle in K562 cells. nih.gov Further investigation showed that treatment with this compound led to an increase in the G0/G1 phase population of cells and a significant decrease in the S phase population, indicating cell cycle arrest. nih.gov This was accompanied by the modulation of proteins involved in apoptosis; the expression of the pro-apoptotic protein Bax was increased, while the anti-apoptotic protein Bcl-2 was decreased. nih.gov

Furthermore, compound 6o was found to influence the p53/MDM2 pathway. nih.gov The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis. nih.gov Compound 6o was observed to up-regulate the expression of p53 and down-regulate the expression of its negative regulator, MDM2, thereby disrupting the balance and promoting apoptosis in K562 cells. nih.gov

Enzyme Inhibition Profiling

The anticancer activity of many indazole derivatives stems from their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. These enzymes are often kinases, which play a central role in cell signaling pathways.

Receptor Tyrosine Kinase (RTK) Inhibition

RTKs like EGFR, FGFR, and VEGFR are frequently overexpressed or dysregulated in various cancers, making them prime targets for anticancer therapies. nih.govsbmu.ac.ir Indazole-containing compounds have been developed as potent inhibitors of these kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of 1H-indazol-3-amine have been identified as inhibitors of FGFR1 and FGFR2. nih.gov Notably, the presence and position of a fluorine atom on the indazole ring significantly impacts activity. A derivative with fluorine at the 6-position of the indazole ring (compound 27a) showed potent inhibition of FGFR1 (IC50 < 4.1 nM) and FGFR2 (IC50 = 2.0 nM). nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFRs are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. sbmu.ac.irnih.gov Indazole derivatives are components of multi-targeted tyrosine kinase inhibitors that target VEGFR. nih.gov Pazopanib, a marketed drug containing an indazole moiety, is known to target VEGFR-2. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another RTK implicated in numerous cancers. sbmu.ac.ir Indazole-based covalent inhibitors have been developed that show selectivity for different forms of EGFR, including wild-type and mutant versions. nih.gov

The table below presents the inhibitory activities of selected indazole analogs against various Receptor Tyrosine Kinases.

| Compound/Analog | Target Kinase | IC50 | Source |

| Compound 27a | FGFR1 | < 4.1 nM | nih.gov |

| Compound 27a | FGFR2 | 2.0 nM | nih.gov |

| Compound 22 | FGFR2 | 0.8 µM | nih.gov |

| Compound 22 | FGFR3 | 4.5 µM | nih.gov |

| Compound 35a | EGFR (L858R mutant) | 3352 nM | nih.gov |

| Compound 35a | EGFR (L858R/T790M mutant) | 462 nM | nih.gov |

| Pazopanib | VEGFR-2 | 43 nM | nih.gov |

Serine/Threonine Kinase Inhibition

In addition to RTKs, indazole derivatives have been shown to inhibit serine/threonine kinases, which are also key regulators of the cell cycle and proliferation. nih.gov

Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) are essential for mitosis, and their overexpression is linked to cancer. nih.gov Several pan-Aurora kinase inhibitors have been developed, with some showing IC50 values in the low nanomolar range. selleckchem.com For example, Tinengotinib (TT-00420) is a multiple kinase inhibitor that strongly inhibits Aurora A and B with IC50 values of 1.2 nM and 3.3 nM, respectively. selleckchem.com

Tyrosine Threonine Kinase (TTK) Inhibition: TTK, a dual-specificity kinase, is another important target in cancer therapy. Novel 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been developed as potent TTK inhibitors. nih.gov One such compound, CFI-401870, exhibited potent inhibition with a TTK IC50 of less than 10 nM and demonstrated tumor growth inhibition in mouse xenograft models upon oral dosing. nih.gov

Polo-Like Kinase 4 (PLK4) Inhibition: PLK4 is a key regulator of centrosome duplication, and its overexpression can lead to carcinogenesis. An N-(1H-indazol-6-yl)benzenesulfonamide derivative, compound K22, was identified as a highly potent PLK4 inhibitor with an IC50 of 0.1 nM. nih.gov This compound induced apoptosis and arrested MCF-7 breast cancer cells in the G2/M phase. nih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression by catalyzing the degradation of the essential amino acid tryptophan. nih.govnih.gov In the context of cancer, IDO1 can help tumors evade the immune system. Therefore, inhibiting IDO1 is an attractive strategy for cancer immunotherapy. While many compounds have been developed as IDO1 inhibitors, some studies have investigated azole-based structures, including indazoles. acs.org Structural data is available for an indazole compound bound to human TDO, a related enzyme, which shows a direct bond between the indazole N2 and the heme iron. acs.org This suggests that the indazole scaffold has the potential for direct interaction and inhibition of heme-containing enzymes like IDO1, though specific potent inhibitory data for 4-fluoro-1H-indazol-5-amine analogs against IDO1 is an area of ongoing research.

Histone Deacetylase (HDAC) Inhibition

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails. nih.govnih.gov This action leads to a more compact chromatin structure, restricting the access of transcription machinery to DNA and thereby suppressing gene expression. nih.gov The dysregulation of HDACs is implicated in a variety of diseases, including cancer, which has led to significant interest in the development of HDAC inhibitors (HDACIs) as therapeutic agents. nih.gov

HDACs are categorized into four main classes based on their homology to yeast enzymes. Class I HDACs, which include HDAC1, 2, 3, and 8, are particularly important targets in cancer therapy. nih.gov The inhibition of these enzymes can restore the expression of tumor suppressor genes. nih.gov Several HDACIs have been approved for clinical use, including Vorinostat (SAHA), Romidepsin, and Panobinostat, for treating various forms of lymphoma and multiple myeloma. nih.gov The general structure of many HDACIs includes a zinc-binding group that interacts with the zinc ion in the enzyme's active site, effectively blocking its catalytic function. nih.gov While indazole derivatives are explored for a wide range of biological activities, specific studies detailing the HDAC inhibitory activity of this compound are not prominently featured in available literature. However, the development of novel, selective HDAC inhibitors remains an active area of research, with a focus on creating compounds with improved efficacy and safety profiles.

Cytochrome P450 Enzyme Inhibition (e.g., CYP1A2)

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases essential for the metabolism of a vast array of xenobiotics, including therapeutic drugs and environmental toxins. nih.govmdpi.com CYP1A2 is a major isoform in the human liver, accounting for approximately 13% of total CYP content and is responsible for metabolizing numerous common drugs. mdpi.com Inhibition of CYP1A2 can significantly alter the pharmacokinetics of co-administered drugs, potentially leading to adverse effects due to increased drug exposure. Therefore, assessing the potential of new chemical entities to inhibit CYP enzymes is a critical step in drug development.

Table 1: Examples of Known CYP1A2 Inhibitors

| Inhibitor | Type |

|---|---|

| Ciprofloxacin | Strong Inhibitor |

| Fluvoxamine | Strong Inhibitor |

| Furafylline | Mechanism-Based Inhibitor mdpi.com |

| Amiodarone | Inhibitor |

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a role in nervous system development. nih.gov Genetic rearrangements involving the ALK gene can lead to the formation of oncogenic fusion proteins, such as EML4-ALK, which are key drivers in certain cancers, including approximately 3-5% of non-small cell lung cancers (NSCLC). nih.govnih.gov These fusion proteins lead to constitutive activation of the ALK kinase domain, promoting cell proliferation and survival through downstream signaling pathways like JAK/STAT and Ras/Raf/MEK/ERK. nih.gov

The indazole scaffold is a recognized and effective structure in the design of ALK inhibitors. nih.gov For instance, the structure of Entrectinib, a potent anti-tumor agent, incorporates a 1H-indazole-3-amide moiety that is critical for its activity. nih.gov Similarly, the ALK inhibitor Linifanib features a 1H-indazole-3-amine structure that effectively binds to the hinge region of the tyrosine kinase. nih.gov The development of ALK inhibitors has progressed through multiple generations to overcome resistance mutations. nih.gov Crizotinib was the first-generation inhibitor approved for ALK-positive NSCLC, followed by more potent second- and third-generation drugs like Alectinib, Ceritinib, Brigatinib, and Lorlatinib. nih.govnih.gov The exploration of novel indazole derivatives, potentially including analogs of this compound, continues to be a promising strategy for developing new ALK inhibitors for cancer therapy. acs.org

Table 2: Generations of ALK Inhibitors

| Generation | Examples |

|---|---|

| First-Generation | Crizotinib nih.govnih.gov |

| Second-Generation | Ceritinib, Alectinib, Brigatinib nih.govnih.gov |

Anti-inflammatory Properties

Indazole derivatives are a well-established class of heterocyclic compounds that have attracted considerable attention for their diverse biological activities, including anti-inflammatory properties. nih.gov The non-steroidal anti-inflammatory drug Benzydamine is a notable example of an indazole-based therapeutic. nih.gov Research has shown that compounds incorporating a fluorinated phenyl group can exhibit significant biological effects. nih.gov

In the search for new anti-inflammatory agents, researchers have investigated pyrimidinamide-based Epidermal Growth Factor Receptor (EGFR) inhibitors, demonstrating that EGFR inhibition can be a viable anti-inflammatory strategy. nih.gov For example, the compound 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, which shares a fluoro-substituted aromatic feature, was identified as a novel anti-inflammatory EGFR inhibitor. nih.gov This compound was shown to significantly inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in macrophages, key mediators of the inflammatory response. nih.gov These findings suggest that the this compound scaffold and its derivatives represent a promising area for the discovery of new anti-inflammatory agents.

Antimicrobial Activities (e.g., Antibacterial, Antifungal)

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with many exhibiting a broad spectrum of pharmacological effects, including antimicrobial activity. mdpi.com The indazole ring system, as a prominent member of this family, has been explored for its potential antibacterial and antifungal properties. nih.govmdpi.com

Studies on related heterocyclic structures, such as imidazole (B134444) derivatives, have demonstrated notable antimicrobial action. For instance, newly synthesized imidazole compounds have shown good antibacterial activity, particularly against Gram-positive bacteria. researchgate.net The urgent need for new antimicrobial drugs, driven by the rapid emergence of resistant pathogens, fuels the continued investigation of novel chemical scaffolds. researchgate.net While specific studies focusing exclusively on the antimicrobial properties of this compound are limited, the general biological profile of indazole analogs suggests this is a valid and important area for future research. nih.govmdpi.com

Antioxidant Activity Investigations

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has spurred research into novel antioxidant compounds.

While direct antioxidant studies on this compound are not widely reported, research on structurally similar compounds provides valuable insights. For example, analogs of the antioxidant drug Edaravone, specifically 4-aminopyrazol-5-ols, have been synthesized and evaluated for their antioxidant potential. nih.gov Pyrazoles are isomers of indazoles, sharing a similar five-membered heterocyclic ring with two adjacent nitrogen atoms. In these studies, certain 4-aminopyrazolol compounds demonstrated high radical-binding activity in the ABTS assay, with potency comparable to the standard antioxidant Trolox. nih.gov The presence of an amino group on the pyrazole (B372694) ring was shown to be important for this activity. nih.gov These findings suggest that the 4-amino-indazole scaffold present in this compound may confer antioxidant properties, warranting further investigation.

Estrogen Receptor Degradation (SERD) Studies

The estrogen receptor (ER) is a key driver in over 70% of breast cancers, making it a critical therapeutic target. nih.gov Endocrine therapies aim to block ER signaling, either by inhibiting estrogen production or by modulating the receptor itself. aacrjournals.org Selective Estrogen Receptor Degraders (SERDs) are a class of ER antagonists that not only block the receptor's function but also induce its ubiquitination and subsequent degradation by the proteasome. nih.govaacrjournals.org This dual mechanism can offer a more complete shutdown of ER signaling.

Fulvestrant is the only SERD currently approved for clinical use, but its poor oral bioavailability and need for intramuscular injection limit its utility. nih.govnih.gov This has driven extensive research into developing new, orally bioavailable SERDs. The 1H-indazol-5-yl moiety has been identified as a valuable scaffold in the design of novel estrogen receptor modulators. aacrjournals.org The development of non-steroidal SERDs with improved pharmacological properties is a major goal in oncology research. acs.org The investigation of compounds built around the this compound core could lead to the discovery of new and effective SERDs for the treatment of ER-positive breast cancer. scienceopen.com

Glucocorticoid Receptor Modulation (SGRM)

While direct studies on this compound as a glucocorticoid receptor modulator are not prominent in published literature, the indazole core structure is a key scaffold for a class of potent, non-steroidal selective glucocorticoid receptor modulators (SGRMs). nih.gov These compounds are designed to retain the anti-inflammatory benefits of classical glucocorticoids while minimizing the adverse side effects. wikipedia.org The therapeutic goal is to create ligands that selectively trigger the transrepression (TR) mechanism of the glucocorticoid receptor (GR), which is linked to anti-inflammatory effects, over the transactivation (TA) mechanism, which is associated with undesirable metabolic side effects. acs.org

Research has successfully identified indazole-based derivatives with high affinity for the glucocorticoid receptor. One area of exploration involves 5-functionalized indazoles, which have yielded compounds with nanomolar affinity for the GR. nih.gov Structure-activity relationship (SAR) studies on this series have demonstrated their potential to act as GR agonists with indications of selectivity for the desired transrepression pathway. nih.gov

Another significant class of analogs is the indazole ethers. nih.govacs.org These non-steroidal SGRMs have been developed to be potent and effective modulators. For instance, researchers have adopted a strategy to develop GR modulators that exhibit partial efficacy in transactivation assays while maintaining full efficacy in transrepression assays, aiming for an improved safety profile. acs.org An example from this class, a phenyl indazole derivative, displayed excellent in vivo efficacy in a rat model of joint inflammation following oral administration. acs.org

Further development of indazole ethers has led to compounds with optimized potency and metabolic stability. Introduction of specific chemical groups, such as a 1-hydroxy ethyl residue, yielded analogs with favorable potency in both transactivation and transrepression assays. acs.org The data below highlights the properties of a representative indazole ether analog. acs.org

| Compound ID | TAag Potency (nM) | TAantag Potency (nM) | TR Assay Potency (nM) | TR Assay Efficacy (%) |

| Compound 11 | 3.5 | 270 | 1.6 | 88% |

This table demonstrates the ability of indazole analogs to potently modulate the glucocorticoid receptor, with high efficacy in the transrepression assay, supporting their potential as selective anti-inflammatory agents. acs.org

Protein Binding and Interaction Studies

The interaction between indazole-based ligands and the glucocorticoid receptor (GR) is crucial for their modulatory activity. These non-steroidal compounds bind to the ligand-binding domain (LBD) of the GR, inducing a specific conformational state that dictates downstream transcriptional events. acs.orgnih.gov The binding of a ligand to the LBD is an essential prerequisite for the receptor's high-affinity interaction with its genomic targets, known as glucocorticoid response elements (GREs). nih.gov

Structural and molecular modeling studies have provided insights into the specific interactions that anchor indazole derivatives within the GR's binding pocket. For example, in the indazole ether series, heterocyclic amide components have been shown to be capable of forming bidentate (two-point) hydrogen bond interactions with the amino acid residue Asn564 (Asparagine at position 564) of the receptor. acs.org This specific interaction is a key driver of the high potency and efficacy observed in these compounds. acs.org

Structure Activity Relationship Sar and Pharmacophore Modeling

Influence of Fluoro Substitution on Biological Activity

The introduction of a fluorine atom onto the indazole ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. The fluorine at the C4-position in 4-fluoro-1H-indazol-5-amine is particularly significant.

Electronic Effects: Due to its high electronegativity, the fluorine atom acts as a potent electron-withdrawing group. This induces a state of electron deficiency in the indazole ring system, which can enhance interactions with electron-rich pockets within target enzymes or receptors. evitachem.com This modulation of the electronic distribution is a key factor in tuning binding affinity. evitachem.com

Metabolic Stability: Fluorine substitution can block sites susceptible to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's metabolic stability and extend its biological half-life.

Binding Interactions: The fluorine atom can participate in non-covalent interactions, including hydrogen bonding (H-F) and π-π stacking, which can strengthen the binding of the molecule to its biological target. ossila.com Research on various indazole-based compounds has consistently highlighted the importance of fluorine. For instance, in a series of antitumor 1H-indazole-3-amine derivatives, the presence of a 4-fluoro substituent was found to be crucial for activity. nih.gov Studies on inhibitors of RIP2 kinase and Fibroblast Growth Factor Receptors (FGFRs) also underscore the positive impact of fluorine substituents on improving cellular activity and potency. nih.gov

A comparative study on the anti-proliferative activity of fluorinated indazole derivatives against the Hep-G2 cancer cell line demonstrated a clear trend, emphasizing the importance of the fluorine's position. nih.gov

| Compound Substituent | Relative Anti-proliferative Activity |

| 3,5-difluoro | Highest |

| 4-fluoro | High |

| 3-fluoro | Medium |

| 4-trifluoromethoxy | Lower |

Impact of Amino Group Position and Modification

The amino group, particularly its position and potential for modification, is another cornerstone of the SAR of indazole derivatives. In the subject compound, the amine is at the C5-position.

Hydrogen Bonding: The primary amine at C5 can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the binding sites of target proteins. This enhances both binding affinity and specificity.

Site for Derivatization: The amino group serves as a versatile chemical handle for further modification. It can be acylated, alkylated, or used as a point of attachment for larger, more complex chemical moieties, allowing for the fine-tuning of the compound's pharmacological profile. For example, the synthesis of 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide involves the reaction of a sulfonyl chloride with the 5-amino group, showcasing its utility as a synthetic anchor. nih.gov

Solubility: The presence of the amino group can improve the aqueous solubility of the molecule, a critical factor for bioavailability.

While the subject compound is a 5-amine, related structures like 1H-indazole-3-amine have been identified as effective "hinge-binding" fragments in kinase inhibitors, demonstrating the general importance of the amino-indazole scaffold in anchoring to protein targets. nih.gov

Role of Substituents on Indazole Ring (e.g., Alkyl, Aryl, Nitro Groups, Heterocycles)

Beyond the core fluoro and amino groups, the addition of other substituents to the indazole ring allows for extensive exploration of chemical space and optimization of biological activity.

Aryl Groups: The introduction of substituted aromatic groups, often at the C3, C5, or C6 positions, can significantly impact activity. In one study, adding a 6-(3-methoxyphenyl) group to a 1H-indazol-3-amine scaffold resulted in a promising FGFR1 inhibitor with an IC₅₀ value of 15.0 nM. nih.gov

Alkyl Groups: Alkylation, typically at the N1 position of the pyrazole (B372694) ring, is a common modification. For example, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine was identified as a potent ALK5 inhibitor. researchgate.netnih.gov

Nitro Groups: Electron-withdrawing nitro groups can influence the reactivity and electronic properties of the indazole ring. acs.org Studies have shown that nitro substitution can enhance the anticancer potency of certain indazole derivatives. longdom.org

Heterocycles: Attaching other heterocyclic rings can lead to compounds with high potency and selectivity. Replacing a mercapto group with a piperazine (B1678402) ring has been used to improve the physicochemical properties of indazole derivatives. nih.gov Further optimization of a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative with an N-ethylpiperazine group led to the most potent FGFR1 inhibitor in the series, with an IC₅₀ of 2.9 nM. nih.gov

Stereochemical Considerations and Tautomeric Forms (e.g., 1H- vs. 2H-Indazole)

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net The position of the proton on the pyrazole nitrogen atom defines the tautomer.

Stability: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form and is the predominant form under physiological conditions. evitachem.comnih.govnih.gov Computational calculations indicate the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov

Reactivity and Binding: The predominance of the 1H-tautomer is critical for molecular design, as it presents a consistent scaffold for receptor binding. The N1-H group can act as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor. evitachem.com This amphoteric character is crucial in many kinase inhibitors, where the indazole core anchors to the hinge region of the kinase through these dual hydrogen bonds. evitachem.com The specific geometry of the 1H-tautomer ensures that substituents are oriented correctly for optimal interaction with the target.

Derivatization Strategies for Enhancing Potency and Selectivity

Medicinal chemists employ various strategies to modify the this compound scaffold to enhance its therapeutic properties.

Molecular Hybridization and Scaffold Hopping: These strategies involve combining pharmacophoric elements from different known active molecules. This approach was used to develop potent FGFR inhibitors from a 1H-indazol-3-amine scaffold. nih.gov

Suzuki Coupling: This cross-coupling reaction is used to introduce diverse aryl and heteroaryl substituents onto the indazole ring, particularly at the C5-position, allowing for the exploration of new interactions with biological targets. nih.gov

Metabolic Stabilization: A sophisticated strategy involves the strategic incorporation of deuterium (B1214612) at metabolically vulnerable positions. This "metabolic soft spot" modification can slow the rate of drug metabolism, thereby improving pharmacokinetic properties like oral bioavailability without altering the core pharmacophore. nih.gov

Improving Physicochemical Properties: Derivatization can be used to enhance properties like solubility. In one instance, a mercapto group was replaced with a piperazine moiety specifically to improve the molecule's physicochemical characteristics. nih.gov

Identification of Key Structural Attributes for Specific Biological Activities

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For indazole-based compounds, several key attributes have been identified.

Kinase Inhibition: For many kinase inhibitors, the 1H-indazole core serves as a rigid, planar scaffold for π-stacking interactions. evitachem.com The N1-H donor and N2 acceptor are crucial for anchoring the molecule to the hinge region of the kinase. evitachem.com The presence of a fluorine atom, as in this compound, can enhance these interactions. evitachem.com

IDO1 Inhibition: For inhibitors of indoleamine-2,3-dioxygenase1 (IDO1), the 1H-indazole motif is a key pharmacophore. nih.gov Effective inhibition requires interactions with the heme ferrous ion and adjacent hydrophobic pockets. The SAR for these compounds indicates that substituents at the C4 and C6 positions are critical for activity. nih.gov

Anti-influenza Activity: A class of indazole-containing compounds has been identified that targets the binding interface between the PA and PB1 proteins of the influenza virus, thereby inhibiting viral ribonucleoprotein activity. nih.gov

The following table summarizes the inhibitory activities of several indazole derivatives against various biological targets, illustrating the impact of different substitution patterns.

| Compound/Derivative | Target | Activity (IC₅₀) |

| 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 nM |

| Optimized derivative with N-ethylpiperazine | FGFR1 | 2.9 nM |

| 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | RIP2 Kinase | 5 nM |

| N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)... | ALK5 (cellular) | 3.5 nM |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. A typical molecular docking study would involve preparing the three-dimensional structure of 4-fluoro-1H-indazol-5-amine and a target protein of interest. The ligand would then be placed into the binding site of the protein, and its conformation and orientation would be systematically sampled. A scoring function is used to estimate the binding affinity for each pose.

For this compound, this could be applied to various kinase or other enzyme targets where indazole derivatives have shown activity. The results would be presented in terms of docking scores and predicted intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

Model Development and Validation

To develop a QSAR model for a series of indazole analogs including this compound, a dataset of compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors (physicochemical properties, topological indices, etc.) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. The model's robustness and predictive power would be assessed through internal and external validation techniques.

Predictive Accuracy Assessment

The predictive accuracy of a developed QSAR model is crucial. This is typically evaluated using a test set of compounds that were not used in the model development. Key statistical metrics such as the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for the external test set would be calculated to assess the model's performance.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a solvated environment, researchers can observe the dynamics of the ligand in the binding pocket and the conformational changes in the protein.

An MD simulation of a this compound-protein complex would provide insights into the stability of the binding pose, the key interactions that are maintained over time, and the flexibility of the ligand and protein. Analysis would include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) calculations.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for understanding the intrinsic electronic properties of a molecule.

HOMO-LUMO Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, DFT calculations could provide these values, offering insights into its electronic behavior and potential for charge transfer interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov This allows for the prediction of how a molecule will interact with other charged species, such as electrophiles and nucleophiles. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

For this compound, an MEP map would reveal key features about its reactivity:

Negative Potential (Red/Yellow): Regions of high electron density are expected to be localized around the nitrogen atoms of the indazole ring and the exocyclic amine group. These electronegative atoms concentrate electron density, making them likely sites for interactions with electrophiles, such as hydrogen bond donors or metal ions. The fluorine atom, due to its high electronegativity, will also contribute to a region of negative potential.

Positive Potential (Blue): The hydrogen atoms of the amine group and the N-H of the indazole ring are expected to be the most electron-deficient regions, appearing as blue in the MEP map. These sites are the primary locations for nucleophilic attack and are indicative of hydrogen bond donating capabilities.

By identifying these reactive sites, MEP mapping can help in understanding the molecule's binding orientation within a biological target and can guide modifications to enhance these interactions. nih.gov

Table 1: Predicted Reactive Sites of this compound from MEP Analysis

| Site | Predicted Electrostatic Potential | Potential Interaction |

| Indazole Nitrogen Atoms | Negative | Electrophilic attack, Hydrogen bond acceptor |

| Amino Group (Nitrogen) | Negative | Electrophilic attack, Hydrogen bond acceptor |

| Amino Group (Hydrogens) | Positive | Nucleophilic attack, Hydrogen bond donor |

| Indazole N-H | Positive | Nucleophilic attack, Hydrogen bond donor |

| Fluorine Atom | Negative | Electrophilic attack, Halogen bonding |

Gauge-Invariant Atomic Orbital (GIAO) Calculations for NMR Spectral Prediction and Reaction Mechanism Studies

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. gaussian.comresearchgate.net This method is particularly valuable as it provides theoretical NMR data that can be compared with experimental spectra to confirm the structure of a synthesized compound or to distinguish between different isomers. rsc.org

For this compound, GIAO calculations, typically performed using Density Functional Theory (DFT), would predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts. rsc.orgresearchgate.net The accuracy of these predictions is often high enough to aid in the unambiguous assignment of signals in the experimental spectrum. Discrepancies between calculated and experimental shifts can indicate the presence of specific solvent effects, conformational changes, or tautomeric equilibria in solution.

Furthermore, GIAO-based NMR calculations can be instrumental in studying reaction mechanisms. By calculating the NMR spectra of proposed intermediates and transition states, it is possible to gain insights into the electronic and structural changes that occur during a chemical reaction. This information can help to validate or refute a proposed mechanistic pathway.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (Hypothetical Data)

| Atom | Predicted Chemical Shift (ppm) - GIAO | Experimental Chemical Shift (ppm) |

| H (Amine) | 5.2 | 5.1 |

| C (adjacent to F) | 155.8 | 154.2 |

| F | -120.1 | -118.9 |

| N (Amine) | -310.5 | -308.7 |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling (Computational)

In silico ADMET profiling is a critical step in early-stage drug discovery, allowing for the prediction of a compound's pharmacokinetic and toxicological properties before it is synthesized. greenstonebio.com A variety of computational models and web-based tools are available to predict these properties based on the molecule's structure. nih.govnih.gov

A computational ADMET profile for this compound would likely assess several key parameters:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability would be predicted to estimate how well the compound is absorbed from the gastrointestinal tract.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) would indicate how the compound is distributed throughout the body.

Metabolism: The model would predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and identify potential sites of metabolism on the molecule.

Excretion: The predicted route and rate of excretion would be estimated.

Toxicity: A range of potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity, would be computationally evaluated.

These predictions are based on large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-activity relationship (QSAR) models. greenstonebio.com While in silico predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds and identifying potential liabilities early in the drug discovery process.

Table 3: Predicted ADMET Properties for this compound (Illustrative Data from a Predictive Model)

| Property | Predicted Value/Classification | Interpretation |

| Human Intestinal Absorption | High | Good oral absorption likely |

| Blood-Brain Barrier Penetration | Low | Low potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this enzyme |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen |

Scaffold Hopping and Molecular Hybridization Strategies in Design

Scaffold hopping and molecular hybridization are two key strategies in medicinal chemistry used to design new molecules with improved properties while retaining the desired biological activity.

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active molecule with a structurally different scaffold that maintains the original molecule's key pharmacophoric features in a similar spatial arrangement. uniroma1.it For this compound, the indazole core could be replaced with other bicyclic heteroaromatics such as indole (B1671886), benzimidazole, or azaindazole. rsc.orgnih.gov The goal of scaffold hopping could be to improve potency, selectivity, or pharmacokinetic properties, or to explore new intellectual property space. nih.gov For instance, replacing the indazole with an indole could alter the hydrogen bonding pattern and lipophilicity of the molecule. nih.gov

Molecular Hybridization: This approach involves combining two or more pharmacophoric elements from different known active molecules into a single new molecule. The aim is to create a hybrid compound that possesses the beneficial properties of both parent molecules, potentially leading to enhanced activity or a dual-mode of action. For example, the this compound moiety could be linked to another pharmacophore known to interact with a different binding site on the target protein. This strategy has been successfully employed in the design of kinase inhibitors, where an indazole core is often combined with various side chains to optimize interactions with the ATP binding pocket. nih.govnih.gov

Both scaffold hopping and molecular hybridization are powerful tools for lead optimization and the discovery of novel drug candidates based on the this compound structure.

Translational Research and Future Perspectives

Potential as Research Probes and Tool Compounds

While specific applications of 4-fluoro-1H-indazol-5-amine as a research probe are not extensively documented, its structural features suggest significant potential. Tool compounds are essential for interrogating biological systems, and indazole derivatives have been developed for such purposes, for instance, as selective inhibitors to study the function of specific enzymes like Unc-51-Like Kinase 1 (ULK1). nih.gov

The key attributes of this compound that make it a candidate for a research probe include:

Fluorine Atom : The fluorine-19 (¹⁹F) isotope is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A molecule containing a fluorine atom, like this compound, can be used as a ¹⁹F NMR probe to study drug-target interactions, conformational changes in proteins, and cellular uptake, without the background noise present in proton (¹H) NMR. nih.gov

Amine Group : The primary amine at the 5-position serves as a versatile chemical handle. It allows for the attachment of fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoaffinity labels to identify binding partners in complex biological mixtures.

Radiolabeling Potential : The structure could be adapted for positron emission tomography (PET) imaging. The amine group offers a site for conjugation to chelators for radiometals, or synthetic precursors could be designed for the introduction of radioisotopes like fluorine-18 (B77423) (¹⁸F), a common PET isotope. mdpi.com Such radiolabeled probes would be invaluable for in vivo imaging of their biological targets.

The development of this compound into a selective molecular probe could help elucidate the biology of its specific targets and validate them for therapeutic intervention. nih.gov

Indazole-Based Drug Development (General Context)

The indazole nucleus is a cornerstone of modern drug discovery, demonstrating a remarkable range of pharmacological activities. researchgate.netnih.gov This has led to the successful development and approval of several indazole-containing drugs for various therapeutic areas, particularly oncology. nih.govresearchgate.net

Indazole derivatives have been shown to possess a wide array of biological effects, including:

Anticancer researchgate.neteurekaselect.com

Anti-inflammatory nih.gov

Antiviral eurekaselect.com

Antibacterial eurekaselect.com

Antidepressant rsc.org

Anti-hypertensive hilarispublisher.com

The versatility of the indazole scaffold allows it to interact with a diverse set of biological targets. A significant focus has been on the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming key interactions in the ATP-binding pocket of many kinases. mdpi.comnih.gov

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

| Drug Name | Primary Target(s) | Therapeutic Area |

|---|---|---|